4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole

Overview

Description

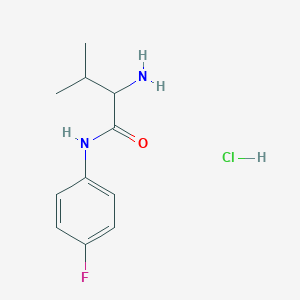

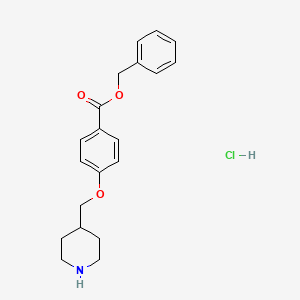

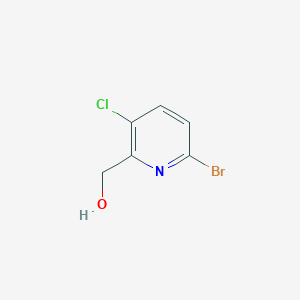

4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1247103-24-7 . It has a molecular weight of 262.52 . The IUPAC name for this compound is 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole .

Synthesis Analysis

The synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole might involve the use of 3,4-Dichlorophenyl isocyanate , which is used as a chemical intermediate in organic synthesis . Protodeboronation of alkyl boronic esters could also be involved in the synthesis .Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including compounds structurally related to 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. For example, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been studied for corrosion inhibition of mild steel in acidic media, showcasing high inhibition efficiencies, suggesting a similar potential for related compounds (Lagrenée et al., 2002). This application is crucial for extending the lifespan of metal structures and components in industrial settings.

Synthesis and Characterization of Energetic Salts

Triazolyl- and triazolium-functionalized unsymmetrical energetic salts have been prepared through reactions involving triazole derivatives, demonstrating good thermal stability and relatively high density. Such materials are of interest for applications requiring energetic materials with controlled reactivity and stability profiles (Wang et al., 2007). The research into these salts opens up new avenues for developing advanced materials for use in explosives, propellants, and pyrotechnics.

Molecular Structure Analysis

The study of tautomerism in 1,2,4-triazoles, including derivatives similar to 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, provides insights into the structural and electronic configurations of these compounds. This information is vital for understanding their reactivity, stability, and interactions with other molecules, which can influence their applications in various chemical reactions and material science applications (Kubota & Uda, 1975).

Antimicrobial and Antifungal Properties

Research into triazole derivatives has also highlighted their potential as antimicrobial and antifungal agents. For instance, specific triazole compounds have been synthesized and found to possess significant activities against various microorganisms. This suggests that compounds like 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole could be structurally modified to enhance their efficacy as antimicrobial agents, offering a route to new treatments for infections (Bektaş et al., 2010).

Synthesis of Intermediates for Pesticides

The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, demonstrates the utility of triazole derivatives in the agricultural sector. This application underlines the role of such compounds in synthesizing more effective and safer pesticides, contributing to enhanced agricultural productivity and pest management (Ying, 2004).

properties

IUPAC Name |

4-(chloromethyl)-1-(3,4-dichlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANHUYYJAUMSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)

![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)